molecular formula C14H23N5O B2812854 N-cyclohexyl-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide CAS No. 1795084-66-0

N-cyclohexyl-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide

Cat. No.: B2812854
CAS No.: 1795084-66-0
M. Wt: 277.372
InChI Key: ZSDXBGIPKICTRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide is a compound that features a triazole ring, a piperidine ring, and a cyclohexyl group. The triazole ring is known for its stability and versatility in various chemical reactions, making it a valuable component in pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide typically involves the use of “click” chemistry, a method known for its efficiency and selectivity . The process generally starts with the formation of the triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The piperidine ring is then introduced through a series of substitution reactions, followed by the addition of the cyclohexyl group.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale implementation of the synthetic routes mentioned above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can yield various triazole derivatives, while substitution reactions can introduce different functional groups to the piperidine ring .

Scientific Research Applications

N-cyclohexyl-4-(1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide has several scientific research applications:

Properties

IUPAC Name

N-cyclohexyl-4-(triazol-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O/c20-14(16-12-4-2-1-3-5-12)18-9-6-13(7-10-18)19-11-8-15-17-19/h8,11-13H,1-7,9-10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSDXBGIPKICTRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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